molecular formula C16H13NO2 B026604 2-(4-Methoxyphenyl)indolizine-3-carbaldehyde CAS No. 101624-26-4

2-(4-Methoxyphenyl)indolizine-3-carbaldehyde

Cat. No. B026604
M. Wt: 251.28 g/mol
InChI Key: KZACMKYODJGBGR-UHFFFAOYSA-N
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Description

"2-(4-Methoxyphenyl)indolizine-3-carbaldehyde" belongs to the class of organic compounds known as indolizines. Indolizines are characterized by a fused pyridine and pyrrole ring, often with various substituents that modify their chemical and physical properties.

Synthesis Analysis

  • Gao et al. (2016) developed an efficient one-step synthesis of indolizine-1-carbaldehydes, including compounds similar to "2-(4-Methoxyphenyl)indolizine-3-carbaldehyde," through the 1,3-dipolar cycloaddition of phenylpropiolaldehyde with pyridinium ylides under mild conditions (Gao et al., 2016).

Molecular Structure Analysis

  • The structural analysis of similar indolizine derivatives has been conducted by Low et al. (2007), demonstrating complex hydrogen-bonded frameworks in their molecular structures (Low et al., 2007).

Chemical Reactions and Properties

  • Watanabe et al. (2020) explored the photooxidation of 3-acyl-2-methoxyindolizines, which relates to the chemical reactivity of "2-(4-Methoxyphenyl)indolizine-3-carbaldehyde" under specific conditions (Watanabe et al., 2020).

Physical Properties Analysis

  • The crystal packing and dihedral angles in similar indolizine compounds have been reported by Sonar et al. (2006), which can give insights into the physical properties of "2-(4-Methoxyphenyl)indolizine-3-carbaldehyde" (Sonar et al., 2006).

Chemical Properties Analysis

  • The chemical behavior of indolizine derivatives in reactions such as acylation and cyclodehydration, as explored by Guazzelli and Settambolo (2007), can provide insights into the chemical properties of "2-(4-Methoxyphenyl)indolizine-3-carbaldehyde" (Guazzelli & Settambolo, 2007).

Scientific Research Applications

Domino Reactions for Derivative Synthesis

The synthesis of 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives is achieved through a one-pot domino reaction, combining alkyl or aryl isocyanides and pyridine-2-carbaldehyde with acetoacetanilide. This process does not require prior activation or modification, demonstrating an efficient pathway for producing indolizine derivatives (Ziyaadini et al., 2011).

Novel One-Step Synthesis Approach

A direct synthesis method for indolizine-1-carbaldehydes has been developed from phenylpropiolaldehyde and pyridinium ylides. This approach is notable for its efficiency, simplicity, and broad substrate scope, offering a streamlined method for creating functionalized indolizines (Gao et al., 2016).

Structural Insights from Crystal Studies

The crystal structure of 1-(4-Methoxybenzyl)-1H-indole-3-carbaldehyde provides insights into the molecular arrangement of such compounds. The study reveals a significant dihedral angle between the indole and 4-methoxyphenyl ring systems, highlighting the structural nuances of these molecules (Sonar et al., 2006).

Applications in Analysis and Synthesis

Analytical Applications in Capillary Electrophoresis

1-Methoxycarbonylindolizine-3,5-dicarbaldehyde has been employed as a derivatization reagent for amino compounds in high-performance capillary electrophoresis. Its ability to react with primary amines like alanine and the resulting strong absorption and fluorescence properties make it a valuable tool in analytical chemistry (Oguri et al., 1995).

Fluorescent Probes for Biomedical Applications

New fluorophores like indolizino[3,2-c]quinolines have been developed for potential use in biomedical applications, thanks to their desirable optical properties. These compounds were synthesized through oxidative Pictet-Spengler cyclization, indicating the versatility of indolizine derivatives in creating advanced materials for fluorescence-based technologies (Park et al., 2015).

Safety And Hazards

The safety and hazards associated with “2-(4-Methoxyphenyl)indolizine-3-carbaldehyde” are not explicitly mentioned in the available resources .

Future Directions

The future directions in the study of “2-(4-Methoxyphenyl)indolizine-3-carbaldehyde” and similar compounds involve advancing the existing methodologies for their synthesis . There’s also potential for these compounds to be tested for maximum activity in pharmacological compounds .

properties

IUPAC Name

2-(4-methoxyphenyl)indolizine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-19-14-7-5-12(6-8-14)15-10-13-4-2-3-9-17(13)16(15)11-18/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZACMKYODJGBGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50396602
Record name 2-(4-Methoxyphenyl)indolizine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)indolizine-3-carbaldehyde

CAS RN

101624-26-4
Record name 2-(4-Methoxyphenyl)indolizine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A slurry of 20 g of 2-(4-methoxy phenyl) indolizine in 35 ml of DMF was added to a solution of 10 ml of phosphorus oxychloride in 30 ml of DMF at 10°-20° C. After the reaction solution was stirred at 40° for 40 min., it was added to 200 g of ice. 120 g of 25 percent sodium hydroxide solution was added and the resulting mixture was heated to 55° C., cooled, and filtered. The air-dried product weighed 23 g.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
120 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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